5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is classified as a pyrrolo[2,1-f][1,2,4]triazine derivative and is known for its intriguing inhibitory effects on various enzymes and receptors. Its chemical structure features a bromine atom at the 5-position of the pyrrolo ring, contributing to its reactivity and biological properties.
The compound is synthesized from various precursors and is classified under heterocyclic compounds due to its unique ring structure that includes nitrogen atoms. Its molecular formula is with a molecular weight of approximately 214.02 g/mol . The compound has been studied extensively for its applications in drug discovery and development, particularly as an inhibitor of specific enzymes involved in cancer and metabolic diseases .
Several synthetic strategies have been developed for the preparation of 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one. These methods can be categorized as follows:
One notable synthetic route involves the nucleophile-induced rearrangement of pyrrolooxadiazines, which has been shown to be efficient under mild conditions . In this process, pyrrolooxadiazines are treated with nucleophiles that promote rearrangement to form the triazine structure.
The molecular structure of 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one features a fused bicyclic system comprising a pyrrole ring and a triazine ring. The bromine substituent at position 5 increases the compound's electrophilicity and enhances its potential interactions with biological targets.
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions:
These reactions are crucial for modifying the compound's structure for further biological evaluation.
The mechanism of action for 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one primarily involves its interaction with specific enzymes. For instance, as an inhibitor of tankyrase—a key enzyme in Wnt signaling—it binds to the enzyme's active site and prevents its normal function. This inhibition can alter cellular signaling pathways and metabolic processes significantly .
Relevant data on these properties are essential for understanding how this compound behaves in different environments and applications.
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has several scientific applications:
The pyrrolo[2,1-f][1,2,4]triazine nucleus was first synthesized in 1977 by Neunhoeffer via an addition/fragmentation reaction between a 1,2,4-triazine and dimethyl acetylenedicarboxylate [1]. Despite this early discovery, pharmaceutical applications remained unexplored until the 1990s, when researchers recognized its potential as a purine bioisostere in C-nucleoside analogues. A pivotal shift occurred in the early 2000s when Bristol-Myers Squibb (BMS) scientists demonstrated its utility as a quinazoline replacement in kinase inhibitors (e.g., VEGFR-2 and EGFR inhibitors) [1] [9]. The scaffold’s "privileged" status was cemented by its presence in clinical candidates targeting kinases (e.g., p38α MAPK) and neuroendocrine receptors (e.g., CRF1 antagonists) [4] [9]. The introduction of the 5-bromo derivative facilitated synthetic diversification through cross-coupling reactions, accelerating structure-activity relationship (SAR) studies in oncology and CNS drug discovery [7] [8].
Table 1: Key Milestones in Pyrrolotriazine Derivative Development
Year | Development | Significance |
---|---|---|
1977 | First synthesis by Neunhoeffer et al. | Isolation via triazine-acetylenedicarboxylate reaction |
1990s | Application as C-nucleoside purine mimetics | Validated biological relevance |
2004 | BMS patents as kinase inhibitor scaffold | Established quinazoline replacement strategy |
2010s | 5-Bromo derivatives in MCHR1/CRF1 antagonists | Enabled cross-coupling for CNS drug candidates |
2020 | Role in PRMT5 inhibitors | Demonstrated epigenetic modulation capabilities |
The 5-bromo derivative serves as a multifunctional bioisostere due to three strategic features:
Quantitatively, the bioisosteric efficiency of this compound is evident in kinase inhibitors:
Table 2: Bioisosteric Parameters vs. Reference Scaffolds
Parameter | 5-Bromo-Pyrrolotriazinone | Quinazoline | Purine |
---|---|---|---|
cLogP | 0.8 | 2.1 | -0.3 |
H-Bond Acceptors | 4 | 3 | 5 |
H-Bond Donors | 1 | 1 | 2 |
Polar Surface Area | 64 Ų | 45 Ų | 88 Ų |
Halogen Bonding | Yes (Br) | Rare | No |
The 5-bromo-pyrrolotriazinone scaffold demonstrates distinct advantages over classical heterocycles in drug design:
vs. Quinazolines
vs. Purines
Table 3: Comparative Target Engagement Profiles
Heterocycle | Kinase Inhibition (Kd, nM) | CRF1 Antagonism (IC50, nM) | Key Limitation |
---|---|---|---|
5-Bromo-Pyrrolotriazinone | 0.7 (VEGFR-2) | 5.3 (Ono-4474 analog) | Limited 3D diversity |
Quinazoline | 2.4 (VEGFR-2) | 110 (Reference compound) | CYP450 inhibition |
Purine | 8.1 (PKA) | Not applicable | Phosphodiesterase promiscuity |
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3